2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol
Description
Contextual Significance of the N-Alkylated Ethanolamine (B43304) Motif in Organic Synthesis
The N-alkylated ethanolamine motif is of considerable importance in both industrial and academic organic synthesis due to its versatile applications. In industrial settings, these compounds are utilized as acidic gas absorbents for gas purification and as adductive chemicals in paper and leather processing. chemrxiv.org
Perhaps their most significant role is in medicinal chemistry, where they serve as crucial intermediates in the synthesis of a multitude of drugs. chemrxiv.org A notable application is in the development of local anesthetics, where the aminoalcohol structure is a common pharmacophore. chemrxiv.org The dual functionality of the amine and alcohol groups allows for further chemical modifications, making them valuable building blocks for creating diverse molecular architectures.
| Sector | Application | Reference |
|---|---|---|
| Industrial Chemistry | Acidic gas absorbent for gas purification | chemrxiv.org |
| Industrial Chemistry | Adductive chemical for paper and leather processing | chemrxiv.org |
| Medicinal Chemistry | Intermediate in drug synthesis (e.g., local anesthetics) | chemrxiv.org |
| Surfactant Chemistry | Synthesis of functional surfactants and gemini (B1671429) surfactants | researchgate.nettandfonline.com |
Historical Development and Evolution of Synthetic Strategies for Analogous Compounds
The synthesis of N-alkylated ethanolamines has evolved significantly over time, driven by the need for greater selectivity and efficiency. Historically, the N-alkylation of ethanolamine was challenging, particularly for achieving mono-alkylation. Due to the identical chemical nature of the two protons on the primary amine group of ethanolamine, traditional alkylation methods often resulted in the formation of N,N-dialkylated products. chemrxiv.org
Early strategies to favor mono-alkylation involved meticulous control over reaction conditions, such as temperature and the precise stoichiometry of the alkylating agent. chemrxiv.org However, these methods could not completely prevent the formation of the N,N-dialkylated by-product, necessitating subsequent and often difficult purification steps. chemrxiv.org The reaction of an alkyl bromide with diethanolamine, for instance, yields N-alkylated products, while the same reaction with triethanolamine (B1662121) can lead to a mix of both N-alkylation and O-alkylation products. researchgate.nettandfonline.com
A significant advancement in synthetic methodology was the introduction of protecting groups. By protecting one of the amine's protons with a group like tert-butyloxycarbonyl (Boc), selective functionalization of the remaining proton or the hydroxyl group becomes possible. chemrxiv.org This approach effectively prevents the formation of the N,N-dialkylated by-product. chemrxiv.orgchemrxiv.orgchemrxiv.org Another widely used and convenient method for synthesizing 1,2-amino alcohols is the nucleophilic ring-opening of epoxides with amines, a reaction known as aminolysis. um.edu.mywmich.edu The regiochemistry of this reaction, however, can be influenced by the reaction conditions. um.edu.my
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Control of Reaction Conditions | Careful control of temperature and stoichiometry of the alkylating agent. | Simple, direct method. | Incomplete suppression of N,N-dialkylation; requires purification. | chemrxiv.org |
| Use of Protecting Groups (e.g., Boc) | One amine proton is protected to allow for selective alkylation of the other. | High selectivity for mono-alkylation; avoids by-product formation. | Requires additional protection and deprotection steps. | chemrxiv.org |
| Epoxide Ring-Opening | Reaction of an epoxide with an amine to form a 1,2-amino alcohol. | Convenient and often high-yielding. | Regioselectivity can be an issue depending on the substrate and conditions. | um.edu.mywmich.edu |
Overview of Research Trends Pertaining to Aminoalcohol Derivatives in Chemical Science
Aminoalcohol derivatives continue to be a focal point of extensive research due to their wide-ranging applicability and versatile chemical nature. um.edu.my They are recognized as essential motifs in numerous bioactive compounds and are frequently employed as chiral catalysts and auxiliaries in asymmetric synthesis. researchgate.net The development of novel stereoselective methods for their synthesis is a persistent goal in organic chemistry. um.edu.my
A prominent trend is the use of amino alcohol-derived fragments in drug discovery. acs.org Fragment-based ligand discovery (FBLD) has emerged as a powerful alternative to high-throughput screening, and chiral fragments derived from amino alcohols are valuable building blocks in this approach. acs.org These small, chiral scaffolds can be optimized into potent and selective drug candidates. acs.org
Furthermore, specific classes of aminoalcohol derivatives are being investigated for novel therapeutic applications. For instance, β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis and inflammatory responses. nih.gov This has opened avenues for developing new treatments for sepsis. nih.gov The synthesis of conformationally constrained amino alcohol variants is another active area of research, as these structures can offer enhanced biological activity and selectivity. researchgate.net Modern synthetic methods, such as copper-catalyzed reductive coupling, are continuously being developed to access structurally complex and useful chiral protected 1,2-aminoalcohols. acs.org
| Research Area | Focus | Significance | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Use as chiral catalysts and auxiliaries. | Enables the synthesis of enantiomerically pure compounds. | researchgate.net |
| Drug Discovery | Development of chiral fragments for Fragment-Based Ligand Discovery (FBLD). | Provides novel leads for intractable biological targets. | acs.org |
| Medicinal Chemistry | Inhibition of inflammatory pathways (e.g., TLR4 signaling). | Potential for new therapeutics against conditions like sepsis. | nih.gov |
| Synthetic Methodology | Development of new stereoselective synthesis methods. | Improves access to complex and diverse aminoalcohol structures. | acs.org |
| Structural Chemistry | Synthesis of conformationally constrained analogues. | Offers potential for enhanced biological activity and selectivity. | researchgate.net |
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(7-8-13)9-10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZFODKNYQNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Methoxy Benzyl Methyl Amino Ethanol
Chemo- and Regioselective Functionalization Approaches in Synthesis
The synthesis of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol requires precise control over chemical reactivity to ensure the desired connectivity of its constituent parts: the 4-methoxybenzyl group, the methyl group, and the ethanolamine (B43304) backbone. Chemo- and regioselective functionalization are paramount to avoid undesired side reactions and to achieve high yields of the target molecule.
A primary synthetic route involves the reductive amination of 4-methoxybenzaldehyde (B44291) with 2-(methylamino)ethanol (B44016). This method is inherently chemoselective, as the reducing agent, typically a borohydride (B1222165) derivative, is chosen to selectively reduce the intermediate iminium ion formed from the condensation of the aldehyde and the secondary amine, without affecting the carbonyl group of the aldehyde or the hydroxyl group of the ethanolamine.
Another key approach is the N-alkylation of 2-(methylamino)ethanol with 4-methoxybenzyl chloride. The regioselectivity of this reaction is critical. The nitrogen atom of 2-(methylamino)ethanol is a more potent nucleophile than the oxygen atom of the hydroxyl group, leading preferentially to N-alkylation over O-alkylation. However, reaction conditions must be carefully controlled to prevent over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. The choice of base and solvent plays a crucial role in modulating the reactivity and ensuring mono-N-alkylation.
The following table summarizes the key considerations for achieving chemo- and regioselectivity in the synthesis of this compound.
| Synthetic Approach | Key Selectivity Challenge | Strategies for Control |
| Reductive Amination | Selective reduction of the iminium ion in the presence of the starting aldehyde. | Use of mild and selective reducing agents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. |
| N-Alkylation | Preferential N-alkylation over O-alkylation and prevention of over-alkylation. | Optimization of base (e.g., K2CO3, Et3N), solvent, and reaction temperature to favor mono-N-alkylation. |
Novel Catalytic Strategies for the Construction of the Aminoethanol Core
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the this compound core can be significantly enhanced through the use of novel transition metal and organocatalytic strategies.
Transition Metal-Catalyzed Amination Reactions
Transition metal catalysis offers powerful tools for the formation of C-N bonds. For the synthesis of this compound, transition metal-catalyzed reductive amination is a highly attractive option. wikipedia.org Catalysts based on metals such as palladium, platinum, nickel, and iridium can facilitate the reaction between 4-methoxybenzaldehyde and 2-(methylamino)ethanol under milder conditions and with higher efficiency than traditional stoichiometric reagents. wikipedia.org
For instance, cobalt-based composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. In studies involving p-methoxybenzaldehyde and various primary amines, quantitative yields of the corresponding secondary amines were achieved at 150 °C and 150 bar of H2. mdpi.com While this specific example does not use 2-(methylamino)ethanol, it demonstrates the potential of such catalytic systems for the synthesis of the target molecule.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium or iridium complexes, provides an atom-economical alternative for N-alkylation. In this approach, an alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with an amine, with the hydrogen being returned in the reduction step. This strategy could be applied to the reaction of 4-methoxybenzyl alcohol with 2-(methylamino)ethanol, avoiding the need to prepare the aldehyde separately.
The table below presents a selection of transition metal catalysts that have been employed in reductive amination reactions relevant to the synthesis of the target compound.
| Catalyst System | Aldehyde | Amine | Product Yield (%) | Reference |
| Co-containing composites/H2 | p-Methoxybenzaldehyde | n-Butylamine | 96 | mdpi.com |
| Co-containing composites/H2 | p-Methoxybenzaldehyde | Benzylamine (B48309) | 96 | mdpi.com |
| Ni-based catalyst/H2 | Various aldehydes | Various amines | High | wikipedia.org |
| Ir-based catalyst | Various ketones | Ammonium formate | High | researchgate.net |
Organocatalytic Methods for C-N and C-O Bond Formation
Organocatalysis has emerged as a powerful, metal-free alternative for a wide range of chemical transformations. For the synthesis of this compound, organocatalytic methods can be employed for both the crucial C-N and C-O bond formations, although the latter is not directly required for the primary synthetic routes.
Chiral phosphoric acids, for example, have been successfully used to catalyze asymmetric reductive aminations, which, while not essential for the achiral target molecule, highlight the potential for precise control in similar reactions. These catalysts activate the imine intermediate towards reduction.
Furthermore, organocatalytic approaches can be envisioned for the direct N-alkylation of 2-(methylamino)ethanol. While less common than metal-catalyzed methods for this specific transformation, the development of new organocatalysts for C-N bond formation is a rapidly advancing field.
Green Chemistry Principles Applied to the Synthesis of the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Atom-Economical and Solvent-Free Methodologies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reductive amination is an inherently atom-economical process, as all the atoms of the aldehyde, amine, and the hydrogen from the reducing agent are incorporated into the final product and water, which is a benign byproduct. wikipedia.org The theoretical atom economy for the reductive amination of 4-methoxybenzaldehyde with 2-(methylamino)ethanol using H2 as the reductant is very high.
Solvent-free reaction conditions offer significant environmental benefits by reducing solvent waste, which is a major contributor to the environmental impact of chemical processes. Reductive amination reactions can often be carried out under solvent-free conditions, for example, by grinding the reactants together or by using one of the reactants as the solvent. Several studies have demonstrated the feasibility of solvent-free reductive amination of various aldehydes and amines, often with high yields. mdpi.comucla.edunih.gov
| Green Chemistry Aspect | Application in Synthesis | Potential Benefits |
| Atom Economy | Reductive amination of 4-methoxybenzaldehyde with 2-(methylamino)ethanol. | High conversion of reactant mass to product, minimizing waste. |
| Solvent-Free Synthesis | Grinding or neat reaction of starting materials. | Reduced solvent usage, simplified workup, and lower environmental impact. |
Utilization of Renewable Feedstocks
A key principle of green chemistry is the use of renewable rather than depleting feedstocks. The aromatic precursor for the synthesis of this compound, 4-methoxybenzaldehyde (p-anisaldehyde), can be derived from lignin (B12514952), a major component of lignocellulosic biomass and an abundant renewable resource. mdpi.com
Lignin is a complex polymer of aromatic alcohols, and through various depolymerization and oxidation processes, it can be converted into valuable aromatic aldehydes, including vanillin (B372448) and syringaldehyde, which can be further processed to yield p-anisaldehyde. mdpi.comresearchgate.net Catalytic oxidation of lignin using various metal catalysts has been shown to produce these aldehydes with varying yields.
The following table summarizes some of the reported yields of aromatic aldehydes from lignin conversion, highlighting the potential of this renewable feedstock.
| Lignin Source | Catalytic System | Aromatic Aldehyde(s) | Yield (wt% based on lignin) | Reference |
| Steam-exploded corn cobs | LaFe0.8Cu0.2O3/O2 | p-Hydroxybenzaldehyde, Vanillin, Syringaldehyde | 2.4, 4.6, 12 | mdpi.com |
| Hardwood | Nitrobenzene oxidation | Aromatic aldehydes | up to 40-50 | mdpi.com |
| Kraft lignin | O2/alkali | Vanillin | 10.8 | mdpi.com |
Stereoselective Synthesis of Chiral Analogs or Precursors
While this compound is an achiral molecule, the synthesis of its chiral analogs, where a stereocenter is introduced, is of significant interest for applications in medicinal chemistry. The biological activity of molecules often depends on their specific stereochemistry. Therefore, developing synthetic routes that can selectively produce a single enantiomer is a critical objective. Methodologies for achieving this often rely on asymmetric catalysis or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction.
Asymmetric Transfer Hydrogenation:
A powerful strategy for producing chiral 1,2-amino alcohols involves the asymmetric transfer hydrogenation (ATH) of α-amino ketone precursors. This method uses a chiral catalyst to deliver hydrogen selectively to one face of the ketone, establishing the desired stereocenter at the alcohol position. For instance, ruthenium-based catalysts have been effectively used for the conversion of various α-amino ketone hydrochloride salts into their corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org This approach could be applied to a precursor like 2-((4-methoxybenzyl)(methyl)amino)-1-phenylethan-1-one to generate a chiral analog of the target compound. The reaction typically employs a hydrogen source like a formic acid/triethylamine (HCOOH/TEA) mixture. acs.org
Chiral Auxiliary-Mediated Synthesis:
Another established method involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. A relevant example is the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, a structurally similar chiral amine. google.com In this process, a chiral auxiliary, (R)-α-methylphenethylamine, is reacted with p-methoxyphenylacetone to form an imine. google.com Subsequent catalytic hydrogenation reduces the imine double bond, with the stereochemistry being directed by the chiral auxiliary. google.com The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. google.com This principle could be adapted to precursors of this compound to install chirality.
The following table summarizes key aspects of these stereoselective methods applicable to the synthesis of chiral amino alcohols and related amines.
| Method | Chiral Source | Typical Catalyst/Reagent | Substrate Type | Key Advantage |
| Asymmetric Transfer Hydrogenation | Chiral Ligand on Metal Catalyst | Ruthenium (Ru) Catalyst, HCOOH/TEA | α-Amino Ketone | High enantioselectivity (>99% ee) and yield. acs.org |
| Chiral Auxiliary | (R)-α-methylphenethylamine | Pt/C or Pd/C for Hydrogenation | Ketone (e.g., p-methoxyphenylacetone) | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. google.com |
Continuous Flow Chemistry and Scalable Production Methodologies
Transitioning a synthetic route from laboratory-scale batches to large-scale industrial production presents numerous challenges, including safety, heat management, and process control. Continuous flow chemistry has emerged as a transformative technology that addresses many of these issues, offering a safer, more efficient, and scalable alternative to traditional batch processing. nih.govresearchgate.net
The synthesis of ethanolamines can involve highly exothermic reactions and the use of hazardous reagents, making it an ideal candidate for flow chemistry applications. rice.edu The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, mitigating the risk of thermal runaway. amt.uk Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. nih.gov
A potential continuous flow synthesis of this compound could involve the reaction of N-(4-methoxybenzyl)-N-methylamine with a suitable C2-electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, in a heated and pressurized flow reactor. The reactants would be continuously pumped and mixed, passing through a reaction coil where the transformation occurs under precisely controlled temperature and residence time. This setup allows for rapid optimization of reaction conditions and leads to consistent product quality. researchgate.net
Multi-step syntheses can also be "telescoped" in a continuous flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. amt.uk This approach significantly reduces production time and waste. The scalability of flow processes is another key advantage. Instead of designing larger and potentially more hazardous batch reactors, production can be increased by simply running the compact flow system for longer durations or by operating multiple systems in parallel (a "scaling-out" approach). amt.uk The feasibility of scaling up electrocatalytic methods has been demonstrated in a 72-gram-scale flow reaction for amino alcohol synthesis, underscoring the potential for robust, large-scale production. nih.gov
The table below contrasts the key features of batch versus continuous flow processing for reactions relevant to the synthesis of this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited, risk of hotspots and thermal runaway. | Excellent, high surface-area-to-volume ratio. amt.uk |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. nih.gov |
| Scalability | Requires significant redesign of equipment ("scaling up"). | Achieved by longer run times or parallel reactors ("scaling out"). amt.uk |
| Process Control | Less precise, potential for batch-to-batch variability. | Precise control over temperature, pressure, and residence time, ensuring consistency. researchgate.net |
| Reaction Time | Often longer, includes heating and cooling cycles. | Significantly reduced, with rapid heating and quenching. rsc.org |
By leveraging advanced methodologies such as stereoselective synthesis and continuous flow chemistry, the production of complex molecules like this compound and its chiral derivatives can be achieved with greater precision, safety, and efficiency.
Mechanistic Investigations of Reactions Involving 2 4 Methoxy Benzyl Methyl Amino Ethanol
Detailed Reaction Pathway Elucidation for Transformations
The tertiary amine functionality can undergo N-oxidation in the presence of oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide. It can also be a target for alkylation reactions with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt.
The alcohol group can undergo esterification with carboxylic acids or their derivatives, or oxidation to an aldehyde and subsequently to a carboxylic acid, depending on the oxidant used. The presence of the neighboring amino group could lead to the formation of cyclic intermediates or products under certain conditions.
The benzyl (B1604629) group, activated by the electron-donating methoxy (B1213986) group in the para position, could potentially undergo electrophilic aromatic substitution, although the directing effects of the substituent would need to be considered. The C-N bond of the benzylamine (B48309) moiety could also be cleaved under hydrogenolysis conditions.
Kinetic and Thermodynamic Analysis of Reaction Processes
Specific kinetic and thermodynamic data for reactions of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol are not documented. In general, the kinetics of reactions involving analogous amino alcohols, such as their reaction with carbon dioxide, have been studied. These studies often reveal pseudo-first-order kinetics with respect to the amine under certain conditions. The reaction rates are typically influenced by temperature, amine concentration, and the solvent system.
Characterization of Intermediates and Transition States
There is no specific information available on the characterization of intermediates and transition states in reactions of this compound. For reactions involving similar functional groups, intermediates are often proposed based on mechanistic studies and can sometimes be detected and characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry under specialized conditions (e.g., low temperature).
For instance, in the reaction of amino alcohols with CO2, a zwitterionic intermediate is often proposed. Transition states are, by their nature, transient and not directly observable. Their structures and energies are typically inferred from kinetic data (e.g., using the Hammond postulate) or calculated using computational chemistry methods.
Role of Solvent Effects and Additives on Reaction Outcomes
While there are no studies specifically detailing solvent effects on reactions of this compound, the influence of solvents on the reactivity of benzylamines has been investigated. The choice of solvent can significantly impact the reaction pathway and product distribution.
For example, in the reaction of benzylamine with CO2, protic solvents like methanol (B129727) can lead to the formation of both ammonium carbamate (B1207046) and ammonium methylcarbonate. In contrast, aprotic polar solvents like DMSO can stabilize the carbamic acid form. The polarity, proticity, and coordinating ability of the solvent would be expected to play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states in reactions involving this compound.
Additives, such as bases or catalysts, can also dramatically alter reaction outcomes. For instance, the presence of a non-nucleophilic base can influence the deprotonation steps in reactions involving the alcohol or amine functionalities.
Computational Studies in Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms, but no specific computational studies on this compound have been published. For related molecules, density functional theory (DFT) and ab initio methods are often used to:
Map potential energy surfaces of reactions.
Calculate the geometries and energies of reactants, products, intermediates, and transition states.
Determine activation energies and reaction enthalpies.
Simulate the effect of solvents on the reaction pathway.
Such studies could, in principle, be applied to various potential reactions of this compound, such as its oxidation, esterification, or reaction with CO2, to provide theoretical insights into the reaction mechanisms.
Applications of 2 4 Methoxy Benzyl Methyl Amino Ethanol As a Synthon and Building Block in Organic Synthesis
Utility in the Construction of Nitrogen-Containing Heterocyclic Systems
The bifunctional nature of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. These ring systems are core scaffolds in many pharmaceuticals and biologically active compounds. The strategic placement of the amine and alcohol functionalities allows for intramolecular cyclization reactions to form saturated heterocycles like morpholines and piperazines, which are privileged structures in medicinal chemistry.
For instance, the hydroxyl group can be converted into a suitable leaving group, followed by an intramolecular nucleophilic attack by the nitrogen atom to forge the heterocyclic ring. Alternatively, the compound can undergo intermolecular reactions with bifunctional reagents to construct more elaborate heterocyclic frameworks. The presence of the 4-methoxybenzyl (PMB) group on the nitrogen atom also offers a stable protecting group that can be selectively removed under specific oxidative or acidic conditions, providing further synthetic flexibility.
Application in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The reactivity of this compound makes it a suitable candidate for such processes.
Its amine functionality can participate in classic MCRs like the Mannich or Ugi reactions. In a hypothetical Ugi-type reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex acyclic intermediates. These products, rich in functional groups, can then be subjected to subsequent cyclization reactions, leveraging the hydroxyl group to create diverse heterocyclic libraries. This approach allows for the rapid assembly of molecular complexity from simple starting materials.
Precursor in the Synthesis of Complex Amine Derivatives and Ethers
Beyond heterocycles, this compound is a key starting material for synthesizing more elaborate acyclic molecules, specifically complex amines and ethers. The secondary amine can be further alkylated or acylated to introduce new substituents, while the hydroxyl group is a handle for etherification reactions.
A notable application is its use as a precursor in the synthesis of radiolabeled compounds for medical imaging. For example, it has been utilized in the synthesis of a Carbon-11 labeled selective androgen receptor modulator (SARM). In this synthesis, the parent compound, 2-(methylamino)ethanol (B44016), is first protected with the 4-methoxybenzyl group to yield this compound. This intermediate is then subjected to further reactions, such as etherification of the hydroxyl group, before the final radiolabeling step. The PMB group provides stability during the synthetic sequence and can be removed if necessary in later stages.
| Precursor | Reaction Type | Product Class |
| This compound | Alkylation / Acylation | Complex Amine Derivatives |
| This compound | Etherification (e.g., Williamson) | Complex Ether Derivatives |
| This compound | Intramolecular Cyclization | Nitrogen Heterocycles |
Role in Total Synthesis Strategies of Complex Molecular Architectures
In the context of total synthesis of natural products or other complex molecular targets, small, functionalized building blocks like this compound are invaluable. They can be incorporated as a fragment corresponding to a specific portion of the target molecule, introducing a defined set of atoms and functional groups.
Integration into Ligand Design for Catalytic Systems
The development of new ligands is central to advancing transition-metal catalysis. Chiral amino alcohols and their derivatives are well-established ligand scaffolds for various asymmetric catalytic reactions. This compound can serve as a foundational element in the design of novel bidentate or tridentate ligands.
The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring. The substituents on both the nitrogen and the carbon backbone can be modified to tune the steric and electronic properties of the resulting metal complex. For instance, the hydroxyl group can be derivatized to form phosphinite or phosphite (B83602) moieties, creating P,N-ligands. The 4-methoxybenzyl group can also influence the ligand's solubility and electronic properties. While specific examples of its direct use in highly successful catalytic systems are not yet widespread in the literature, its structural motifs suggest significant potential for developing new ligands for asymmetric synthesis and other catalytic transformations.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol, providing a highly accurate mass measurement that allows for the determination of its elemental composition. Using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule ([M+H]⁺) can be measured with sub-ppm accuracy. For the molecular formula C₁₁H₁₇NO₂, the theoretical exact mass of the protonated species is calculated and compared against the experimental value, providing strong evidence for the compound's elemental formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the molecule. By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides critical information about the connectivity of the atoms within the molecule. Key fragmentation events for this compound typically involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-methoxybenzyl cation, and cleavages adjacent to the ethanolamine (B43304) nitrogen atom.
Table 1: Representative HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragment Structure |
|---|---|---|---|---|
| [M+H]⁺ | 196.1332 | 196.1330 | -1.02 | C₁₁H₁₈NO₂⁺ |
| [M-H₂O+H]⁺ | 178.1226 | 178.1224 | -1.12 | C₁₁H₁₆NO⁺ |
| [C₈H₁₀O]⁺ | 121.0648 | 121.0647 | -0.83 | 4-Methoxybenzyl cation |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within this compound.
Two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be observed between the protons of the ethyl group (-CH₂-CH₂-), as well as between the ortho and meta protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as the methoxy (B1213986) group, the aromatic CH groups, and the methylene (B1212753) groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include those from the benzylic protons to the aromatic quaternary carbon and the N-methyl carbon, and from the N-methyl protons to the benzylic carbon and the adjacent methylene carbon of the ethanol (B145695) group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. For this molecule, NOESY can confirm the connectivity by showing correlations between protons that are close in space, such as between the benzylic protons and the N-methyl protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| 1 (Aromatic C-O) | 159.0 | - | - |
| 2, 6 (Aromatic CH) | 130.5 | 7.25 (d) | C-4, C-1, C-7 |
| 3, 5 (Aromatic CH) | 114.0 | 6.88 (d) | C-1, C-4, C-2/6 |
| 4 (Aromatic C-C) | 129.5 | - | - |
| 7 (Benzyl CH₂) | 58.0 | 3.50 (s) | C-2/6, C-4, C-9 |
| 8 (N-CH₂) | 55.0 | 2.60 (t) | C-9, C-10 |
| 9 (N-CH₃) | 42.0 | 2.30 (s) | C-7, C-8 |
| 10 (CH₂-OH) | 60.0 | 3.60 (t) | C-8 |
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure in its crystalline or amorphous solid forms. If this compound can exist in different crystalline forms (polymorphs), ssNMR techniques, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between them. Different packing arrangements in polymorphs lead to distinct chemical shifts and relaxation times, making ssNMR a valuable tool for characterizing the solid-state properties of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, the C-O stretch of the methoxy ether, and C-N stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations. These techniques serve as a rapid and reliable method for confirming the presence of key functional groups.
Table 3: Key Vibrational Frequencies for Functional Group Identification
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching, H-bonded | 3400-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C | Aromatic Ring Stretching | 1610, 1515 |
| C-O (Ether) | Asymmetric Stretching | 1250 |
| C-O (Alcohol) | Stretching | 1040 |
X-ray Crystallography for Definitive Solid-State Structural Determination
For a crystalline solid, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of this compound and reveal its preferred conformation in the solid state. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.
Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS, LC-MS/MS) for Purity, Isomer Separation, and Trace Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for determining the purity of the compound. A well-developed method would show a single major peak, and the peak area can be used to quantify the purity, typically reported as a percentage.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for separation and identification. The retention time provides a characteristic identifier, while the mass spectrum of the eluting peak confirms the identity of the compound and any impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is ideal for trace analysis. It can be used to detect and quantify minute amounts of impurities, degradation products, or metabolites in complex matrices. The use of Multiple Reaction Monitoring (MRM) can provide exceptional selectivity and sensitivity for targeted analysis.
Chiral HPLC: Since this compound is not chiral, chiral HPLC would not be applicable for separating enantiomers. However, if chiral derivatives were synthesized, this technique would be essential for their separation.
Table 4: Representative Chromatographic Data
| Technique | Column | Mobile Phase/Conditions | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (50:50) | 4.8 | >99.5 |
Theoretical and Computational Studies of 2 4 Methoxy Benzyl Methyl Amino Ethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol. mdpi.com These calculations provide a foundational understanding of the molecule's intrinsic properties. By solving approximations of the Schrödinger equation for the molecule, we can determine its molecular orbitals, electron density distribution, and a host of properties derived from these.
A primary focus of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). hakon-art.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors, based on conceptual DFT, provide a quantitative framework for understanding reactivity trends. mdpi.com
Key Reactivity Descriptors:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2. researchgate.net
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ). hakon-art.com
These calculations can be performed using various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. polimi.it The results from such a hypothetical calculation for this compound are presented in the table below.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -8.54 |
| ELUMO | -0.98 |
| HOMO-LUMO Gap (ΔE) | 7.56 |
| Ionization Potential (I) | 8.54 |
| Electron Affinity (A) | 0.98 |
| Electronegativity (χ) | 4.76 |
| Chemical Hardness (η) | 3.78 |
| Chemical Softness (S) | 0.132 |
| Electrophilicity Index (ω) | 3.00 |
This table presents illustrative data from a hypothetical DFT calculation (B3LYP/6-311++G(d,p)) for the purpose of demonstrating the types of parameters obtained from quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations (energy minima) and the energy barriers for converting between them (transition states). This is achieved by mapping the molecule's Potential Energy Surface (PES), a multidimensional surface that represents the molecule's potential energy as a function of its geometry. longdom.org
The PES is explored by systematically rotating key dihedral angles within the molecule and calculating the corresponding energy at each point. For this compound, the critical dihedral angles would include:
The C-C bond of the ethanol (B145695) group (O-C-C-N).
The C-N bond connecting the ethanol and methyl groups (C-C-N-CH₃).
The C-N bond connecting the benzyl (B1604629) and methyl groups (C-benzyl-N-CH₃).
The bond between the benzyl group and the nitrogen (Aryl-CH₂-N-C).
By plotting the potential energy against the rotation of a specific dihedral angle, a one-dimensional PES scan is produced. This reveals the energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. youtube.com The global minimum on the PES corresponds to the most stable, and therefore most populated, conformation of the molecule in the gas phase. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules. researchgate.netnih.gov
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 (Global Minimum) | 180° | 0.00 | Anti-periplanar |
| 2 | 60° | 1.25 | Gauche |
| 3 | 300° (-60°) | 1.25 | Gauche |
| Transition State 1 | 0° | 4.50 | Eclipsed |
| Transition State 2 | 120° | 3.80 | Eclipsed |
This table provides hypothetical relative energies for different conformers obtained by rotating the O-C-C-N dihedral angle, illustrating a simplified potential energy surface scan.
Molecular Dynamics Simulations for Solvent Interactions and Stability
While quantum chemical calculations provide insights into the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study its behavior in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov
For this compound, an MD simulation would typically involve placing a single molecule (or a collection of them) in a box filled with explicit solvent molecules, such as water. The interactions between all atoms are described by a force field, a set of empirical functions and parameters that define the potential energy of the system.
By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe how the molecule behaves dynamically. Key insights gained from MD simulations include:
Solvation Structure: Analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules reveals the structure of the solvation shell. For instance, the RDF between the hydroxyl hydrogen of the ethanol group and the oxygen of water molecules would quantify the extent and strength of hydrogen bonding. researchgate.netacs.org
Conformational Stability: MD simulations can show how the presence of a solvent affects the conformational preferences of the molecule. The stable conformations observed in the simulation can be compared with the gas-phase results from PES mapping to understand the influence of solvent on molecular structure.
Dynamic Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated, providing information about its mobility.
These simulations are critical for understanding how intermolecular forces, particularly hydrogen bonds with the solvent, influence the stability and behavior of this compound in solution. acs.org
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of atoms in a molecule. nih.govacs.org These shielding tensors can be converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org By calculating the ¹H and ¹³C chemical shifts for the lowest energy conformer of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can aid in the definitive assignment of signals and confirm the proposed structure.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield the vibrational frequencies and their corresponding intensities. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). Plotting these frequencies and intensities generates a theoretical infrared (IR) spectrum. researchgate.net This simulated spectrum can be compared with experimental data to identify characteristic peaks, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and the C-O stretch of the methoxy (B1213986) group.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| Methoxy -CH₃ | 55.8 | 3.80 |
| N-Methyl -CH₃ | 42.5 | 2.25 |
| N-CH₂-Aryl | 61.5 | 3.50 |
| N-CH₂-CH₂OH | 59.0 | 2.60 |
| HO-CH₂- | 59.5 | 3.65 |
| Aromatic C-OCH₃ | 159.0 | - |
| Aromatic CH (ortho to OCH₃) | 114.5 | 6.88 |
| Aromatic CH (meta to OCH₃) | 130.0 | 7.25 |
This table shows illustrative ¹³C and ¹H NMR chemical shifts for this compound as they might be predicted by DFT/GIAO calculations. These values are for demonstration purposes.
Computational Design of Novel Derivatives and Exploration of Hypothetical Reaction Pathways
Computational methods are not only for analyzing existing molecules but are also pivotal in the design of new ones and in predicting their chemical reactions. nih.gov
Design of Novel Derivatives: Based on the electronic structure and reactivity data obtained for the parent molecule, computer-aided drug design (CADD) principles can be applied to design novel derivatives with potentially enhanced properties. nih.govbeilstein-journals.org For example, if a particular region of the molecule is identified as a site for electrophilic attack, derivatives could be designed by introducing electron-withdrawing or electron-donating groups on the aromatic ring to modulate this reactivity. The electronic properties and stability of these new virtual compounds can then be rapidly assessed computationally before any synthetic effort is undertaken. tandfonline.comresearchgate.net
Future Directions and Emerging Research Avenues for 2 4 Methoxy Benzyl Methyl Amino Ethanol in Chemical Research
Exploration of Unconventional Reactivity Modes and Transformations
The molecular architecture of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol, featuring a tertiary amine, a hydroxyl group, and a methoxy-substituted benzyl (B1604629) group, provides a platform for investigating novel reactivity. Future research could focus on leveraging the interplay between these functional groups to achieve unconventional transformations.
Potential Research Areas:
Catalysis: The compound's nitrogen and oxygen atoms could serve as a bidentate ligand for metal catalysts. The electronic properties of the 4-methoxybenzyl group could influence the catalytic activity and selectivity in reactions such as asymmetric synthesis or cross-coupling reactions.
Ring-Closing and Rearrangement Reactions: Intramolecular reactions, prompted by specific reagents or conditions, could lead to the formation of novel heterocyclic structures. The investigation of previously unobserved rearrangement pathways could expand the synthetic utility of this class of compounds.
Electrochemical and Photochemical Reactivity: The electron-rich aromatic ring and the heteroatoms present in the molecule could be susceptible to electrochemical or photochemical activation, leading to unique radical-mediated or electronically excited-state reactions.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The progression of chemical synthesis towards automation and high-throughput methodologies presents a significant opportunity for the systematic investigation of this compound and its derivatives.
Automated flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and the potential for rapid optimization. worldpharmatoday.comwikipedia.orgamidetech.com Integrating the synthesis and application of this compound into such platforms would enable:
Rapid Reaction Screening: Automated systems can quickly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for its synthesis or its use in further reactions. wikipedia.orgbmglabtech.comall-chemistry.comopentrons.com
Library Synthesis: High-throughput platforms can be employed to generate libraries of derivatives by modifying the core structure of this compound, allowing for the rapid exploration of structure-activity relationships.
Data-Driven Optimization: The large datasets generated from high-throughput experimentation can be used to develop predictive models for reaction outcomes, accelerating the discovery of new applications.
A generalized workflow for the integration of this compound into an automated synthesis platform is presented in the table below.
| Step | Description | Key Parameters |
| 1. Reagent Preparation | Solutions of starting materials, reagents, and catalysts are prepared and loaded into the automated synthesizer. | Concentration, Solvent |
| 2. Reaction Execution | The reagents are pumped through a microreactor or a continuous flow reactor under precisely controlled conditions. | Flow rate, Temperature, Pressure |
| 3. In-line Analysis | Real-time monitoring of the reaction progress using integrated analytical techniques (e.g., FT-IR, UV-Vis, Mass Spectrometry). | Spectral data, Conversion |
| 4. Product Collection | The product stream is collected in a fraction collector for subsequent purification and analysis. | Collection volume, Time |
| 5. Data Analysis | Automated analysis of the collected data to determine reaction yield, selectivity, and kinetics. | Yield, Purity |
Development of Environmentally Sustainable Production Methods and Circular Economy Principles
The principles of green chemistry and the circular economy are increasingly influential in the chemical industry, driving the development of more sustainable manufacturing processes. worldpharmatoday.compharmamanufacturing.cominstituteofsustainabilitystudies.comnih.govefpia.eu Future research on this compound should prioritize the development of environmentally benign synthesis routes.
Key Sustainability Considerations:
Renewable Feedstocks: Exploring synthetic pathways that utilize bio-based starting materials would reduce the reliance on fossil fuels.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and improve energy efficiency.
Safer Solvents: Utilizing greener solvents or solvent-free reaction conditions to minimize environmental impact.
Circular Economy: Investigating the potential for recycling and reusing byproducts and solvents within the manufacturing process to create a closed-loop system. pharmamanufacturing.comnih.govefpia.eu
Discovery of Novel Synthetic Applications and Functional Group Interconversions
The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules. A significant area of future research will be the discovery of novel synthetic applications for this compound.
Potential Synthetic Uses:
As a Precursor to Chiral Ligands: The amino alcohol moiety can be a starting point for the synthesis of chiral ligands for asymmetric catalysis.
In the Synthesis of Bioactive Molecules: The structural features of this compound may be found in or can be modified to create molecules with potential pharmaceutical or agrochemical applications. For instance, related N-benzyl-1-(4-methoxyphenyl)-2-propylamine derivatives are used in the synthesis of the anti-asthma drug Formoterol. google.com
Functional Group Interconversions: The hydroxyl and amino groups can be transformed into a wide range of other functional groups, making it a valuable intermediate in multi-step syntheses.
The table below outlines potential functional group interconversions starting from this compound.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group |
| Hydroxyl (-OH) | Oxidation (e.g., PCC, Swern) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |
| Hydroxyl (-OH) | Halogenation (e.g., SOCl₂, PBr₃) | Halide (-Cl, -Br) |
| Tertiary Amine (-N(CH₃)-) | Oxidation (e.g., H₂O₂, m-CPBA) | N-oxide |
| Tertiary Amine (-N(CH₃)-) | Von Braun Reaction | Cleavage of N-benzyl or N-methyl group |
Advanced Materials Science Applications as a Precursor or Component
The application of organic molecules as precursors or components in advanced materials is a rapidly growing field. The structure of this compound suggests its potential utility in materials science, beyond its role in traditional chemical synthesis.
Potential Materials Science Applications:
Polymer Synthesis: The bifunctional nature of the molecule (hydroxyl and amino groups) could allow it to act as a monomer or a chain extender in the synthesis of polymers such as polyurethanes or polyesters. nih.govacs.org
Self-Assembled Monolayers (SAMs): The ability of the amino and hydroxyl groups to bind to surfaces could be exploited to form self-assembled monolayers on various substrates, potentially modifying their surface properties.
Metal-Organic Frameworks (MOFs): The compound could serve as a ligand for the construction of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol be optimized for higher yield?
- Methodology : A two-step synthesis approach is commonly employed. First, react 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours using triethylamine as a base. After filtration and concentration, the crude product is purified via recrystallization in ethyl acetate with sulfuryl chloride at 0°C. This method achieved an 88% yield in related amine-alcohol syntheses .
- Key Variables : Temperature control during bromoethanol addition and stoichiometric ratios (1:1:1 for amine, bromoethanol, and triethylamine) are critical. Adjusting reaction time (≥2 hours) ensures complete conversion.
Q. What analytical techniques are essential for characterizing this compound?
- Recommended Methods :
- NMR Spectroscopy : Use and NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH) and methylamino-ethanol backbone (δ ~2.3–3.5 ppm for N–CH and –CHOH) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., CHNO, expected m/z ~195.12).
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated for analogous Schiff base compounds .
Q. How should this compound be stored to maintain stability?
- Guidelines : Store in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C. Avoid prolonged exposure to moisture or light, as the methoxybenzyl group may undergo oxidative degradation. Stability studies for similar compounds recommend desiccants and amber glass containers .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s role in CO absorption processes?
- Mechanistic Insight : In aqueous solutions, the secondary amine group reacts with CO to form carbamate (RNHCOO) intermediates, followed by hydrolysis to bicarbonate (HCO). NMR tracking (e.g., ) confirms carbamate formation at low CO loadings and bicarbonate dominance at higher loadings .
- Kinetic Parameters : The carbamate hydrolysis rate (k) and interfacial mass transfer coefficient (k) are critical for optimizing absorption efficiency in bubble column reactors .
Q. How does enzymatic benzylic hydroxylation affect this compound’s derivatives?
- Enzymatic Specificity : Chloroperoxidase catalyzes benzylic hydroxylation in substrates like p-methylanisole, producing 4-methoxybenzyl alcohol. However, steric hindrance (e.g., additional methyl/methoxy groups) inhibits reactivity. Isotope studies (H_2 $$ ^{18}O) confirm peroxide-derived oxygen incorporation, ruling out carbocation intermediates .
- Experimental Design : Use deuterated analogues (e.g., [D]-p-methylanisole) to measure intramolecular isotope effects (k/k ~3.5), indicating hydrogen abstraction as the rate-limiting step .
Q. What computational strategies predict synthetic pathways for derivatives of this compound?
- In Silico Tools : Utilize Pistachio, Reaxys, and BKMS databases to model feasible routes. For example:
- Precursor Scoring : Rank reagents (e.g., 4-methoxybenzaldehyde) based on template relevance and reaction plausibility (>0.01 threshold) .
- Top-N Routes : Prioritize pathways with ≤6 steps, such as reductive amination or Suzuki-Miyaura coupling, validated by DFT calculations for transition-state energetics .
Q. How do structural modifications influence biological activity in related compounds?
- Case Study : Analogues like 2-(methylamino)-1-(4-nitrophenyl)ethanol exhibit anticancer activity via nitro group reduction to reactive amines. Compare IC values against cell lines (e.g., HepG2) to assess structure-activity relationships (SAR). Modifying the methoxy position or substituting –OH with –OCH alters bioavailability and target binding .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s enzymatic oxidation products?
- Resolution : Substrate specificity varies with enzyme type. Chloroperoxidase produces 4-methoxybenzyl alcohol, while cytochrome P450 may yield different metabolites. Validate using controlled assays (e.g., HO-free controls) and LC-MS/MS to distinguish between enzymatic and non-enzymatic oxidation pathways .
Methodological Recommendations
Q. How to design a kinetic study for carbamate formation in CO absorption?
- Protocol :
Prepare 0.5–2.0 M aqueous solutions of the compound.
Bubble CO at 25–40°C in a batch reactor with online pH monitoring.
Sample aliquots at intervals for NMR or FTIR analysis to quantify carbamate/bicarbonate ratios .
Fit data to a second-order kinetic model (rate = k[amine][CO]).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
